![molecular formula C6H10N2O3 B2521590 N-(2-carbamoylethyl)oxazolidinone CAS No. 127914-05-0](/img/structure/B2521590.png)
N-(2-carbamoylethyl)oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-carbamoylethyl)oxazolidinone”, also known as linezolid, is an antibacterial drug that is classified as a member of the oxazolidinone class of antibiotics. Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Oxazolidinones can be synthesized by cyclization of the corresponding optically pure β-amino alcohols with C1-building blocks like phosgene and its derivatives . Other methods include the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature .
Molecular Structure Analysis
Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .
Chemical Reactions Analysis
Oxazolidinones display a competitive inhibition pattern with respect to both the P-site and A-site substrates. This is consistent with a rapid equilibrium, ordered mechanism of the peptidyl-transferase reaction .
Physical And Chemical Properties Analysis
Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidinone active against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Aplicaciones Científicas De Investigación
Antibacterial Activity
N-(2-carbamoylethyl)oxazolidinone derivatives exhibit potent antibacterial properties. The prototypical oxazolidinone, linezolid, was the first approved drug containing an oxazolidinone ring as the pharmacophore group. Linezolid effectively targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Researchers continue to explore novel derivatives with improved efficacy and reduced resistance potential.
Antituberculosis Potential
Oxazolidinones have shown promise in combating tuberculosis. Their activity against Mycobacterium tuberculosis makes them attractive candidates for new antitubercular drugs. Although not yet widely used in clinical practice, ongoing research aims to optimize their efficacy .
Anticancer Applications
Studies suggest that N-(2-carbamoylethyl)oxazolidinone derivatives possess anticancer properties. Researchers have investigated their impact on various cancer cell lines, including breast, lung, and colon cancer. These compounds may interfere with cancer cell growth and proliferation .
Anti-Inflammatory Effects
The oxazolidinone scaffold has potential anti-inflammatory activity. By modulating specific pathways, these compounds could mitigate inflammation associated with various diseases. Further research is needed to fully understand their mechanisms of action .
Neurological Disorders
Emerging evidence indicates that oxazolidinones might play a role in neurological disorders. Researchers have explored their impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. These compounds could potentially influence neuronal function and protect against neurotoxicity .
Metabolic Diseases
N-(2-carbamoylethyl)oxazolidinone derivatives may have implications in metabolic disorders. Their effects on glucose metabolism, lipid regulation, and insulin sensitivity are areas of active investigation. These compounds could offer novel therapeutic strategies for conditions like diabetes and obesity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVTWSSVGPXZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylethyl)oxazolidinone | |
CAS RN |
127914-05-0 |
Source
|
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.